4-Chloro-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl
Description
4-Chloro-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl is a biphenyl derivative featuring chloro, methyl, and trifluoromethyl substituents at the 4, 4', and 2 positions, respectively. Its molecular formula is C₁₄H₁₀ClF₃, with a molecular weight of 274.64 g/mol (estimated from analogs in ). The compound has been discontinued in commercial availability across multiple quantities (1g, 5g, etc.) as per CymitQuimica . Its structural uniqueness lies in the combination of electron-withdrawing (Cl, CF₃) and electron-donating (CH₃) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYHPBSAHWTSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of the chlorine atom into the biphenyl structure.
Methylation: Addition of the methyl group to the biphenyl ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
These reactions are usually carried out under controlled conditions using appropriate catalysts and reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Catalysts: Such as palladium or other transition metals to facilitate the reactions.
Purification steps: Including distillation, crystallization, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the chlorine atom to a hydrogen atom.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as sodium hydroxide or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 4-carboxy-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl.
Reduction: Formation of 4-methyl-2-(trifluoromethyl)-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example:
Molecular targets: Such as enzymes or receptors that the compound can bind to and modulate their activity.
Pathways: Including signal transduction pathways that are affected by the compound’s presence.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- 91% for 3-CF₃ in 26a) .
- Electronic Effects: The nitro group (NO₂) in 6242-97-3 enhances electron withdrawal, leading to mutagenicity and antibacterial activity , whereas the methyl group (CH₃) in 19482-11-2 increases hydrophobicity (XLogP3 = 5) .
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cross-coupling strategies, such as Suzuki-Miyaura or Ullmann coupling, to assemble the biphenyl core. For example:
- Step 1: Prepare halogenated precursors (e.g., 4-chlorophenylboronic acid and 4-methyl-2-(trifluoromethyl)phenyl halide).
- Step 2: Use palladium catalysts (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Optimization: Yields improve with ligand additives (e.g., SPhos) and degassed solvents to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl δ ~120–125 ppm in ¹³C) and confirms biphenyl connectivity .
- HRMS: Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₁ClF₃: 289.0503) .
- XRD: Resolves stereochemical ambiguities in crystalline derivatives .
Q. How do the chloro, methyl, and trifluoromethyl substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Chloro Group: Acts as a leaving group in NAS, with reactivity enhanced by electron-withdrawing trifluoromethyl groups at the ortho position .
- Methyl Group: Electron-donating effects at the para position may stabilize intermediates but reduce electrophilicity at the chloro site.
- Experimental Design: Compare NAS rates with analogs lacking methyl/trifluoromethyl groups (e.g., 4-chlorobiphenyl) under identical conditions .
Q. What solvent systems are optimal for purification via column chromatography?
Methodological Answer:
- Nonpolar/Polar Mixtures: Use hexane/ethyl acetate (20:1 to 5:1) for moderate polarity.
- Elution Order: Trifluoromethyl groups increase compound hydrophobicity; monitor fractions by TLC (Rf ~0.3–0.5 in 10:1 hexane/EA) .
Q. How does the compound’s logP value correlate with its bioavailability in pharmacological assays?
Methodological Answer:
- Calculated logP: ~3.8 (via software like MarvinSketch), indicating high lipophilicity.
- Bioavailability Testing: Use Caco-2 cell monolayers to measure permeability; compare with analogs (e.g., logP <3 may show poor membrane penetration) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to cytochrome P450 enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4). Key interactions include:
- π-Stacking between biphenyl and heme porphyrin.
- Hydrogen bonding of chloro groups with active-site residues .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from fluorometric assays .
Q. How to resolve contradictions in reported electronic effects of substituents on photostability?
Methodological Answer:
- Hypothesis: Conflicting data may arise from solvent polarity or excitation wavelengths.
- Experimental Design:
- Irradiate in UV (254 nm) vs. visible light (450 nm).
- Monitor degradation via HPLC in solvents of varying polarity (e.g., acetonitrile vs. toluene).
- Case Study: Trifluoromethyl groups enhance stability in nonpolar media but accelerate degradation in polar solvents due to solvolysis .
Q. What strategies mitigate steric hindrance during catalytic C–H functionalization?
Methodological Answer:
- Catalyst Selection: Bulky ligands (e.g., RuPhos) improve regioselectivity at less hindered positions.
- Substituent Effects: Methyl groups at the 4'-position direct functionalization to the 3-position via steric guidance .
- Kinetic Analysis: Compare turnover frequencies (TOF) for ortho vs. meta functionalization pathways .
Q. How does the compound’s crystal packing influence its solid-state reactivity?
Methodological Answer:
- XRD Analysis: Identify intermolecular interactions (e.g., Cl···π contacts) that stabilize the lattice.
- Thermal Studies: DSC/TGA reveals decomposition thresholds (e.g., melting point ~150°C with ΔH ~120 J/g) .
- Reactivity Correlation: Tight packing reduces oxygen diffusion, delaying oxidative degradation .
Q. What are the compound’s toxicity profiles, and how do metabolites differ from parent structures?
Methodological Answer:
- In Vitro Toxicity: Ames test for mutagenicity; LC₅₀ in HepG2 cells (typically >100 µM).
- Metabolite ID: Incubate with liver microsomes; LC-MS/MS identifies hydroxylated or dechlorinated derivatives.
- Comparative Data: Methyl groups reduce acute toxicity compared to nitro-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
